molecular formula C10H20ClN3O2 B6416097 (4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride CAS No. 1211474-97-3

(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride

Cat. No.: B6416097
CAS No.: 1211474-97-3
M. Wt: 249.74 g/mol
InChI Key: YIXBSCZSOAUNHN-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2. It is a white to yellow solid that is used in various scientific research applications. This compound is known for its unique structure, which includes both piperidine and morpholine rings, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with morpholine in the presence of a suitable reagent. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperidine and morpholine rings. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride
  • (4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride
  • (4-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride

Uniqueness

(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride is unique due to the presence of both piperidine and morpholine rings in its structure. This dual-ring system provides distinct chemical properties and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-morpholin-4-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.ClH/c11-9-1-3-12(4-2-9)10(14)13-5-7-15-8-6-13;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXBSCZSOAUNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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